

AZD5153: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, simultaneously engaging two bromodomains of BRD4, confers enhanced potency and prolonged target engagement compared to earlier monovalent inhibitors.[3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of AZD5153, intended for researchers and professionals in the field of drug development. The document details the compound's mechanism of action, key experimental methodologies, and a summary of its preclinical and clinical data.

Introduction: The Rationale for a Bivalent BET Inhibitor

The BET family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription.[3][4] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[2][4] This central role in cancer cell proliferation has made BRD4 an attractive therapeutic target.

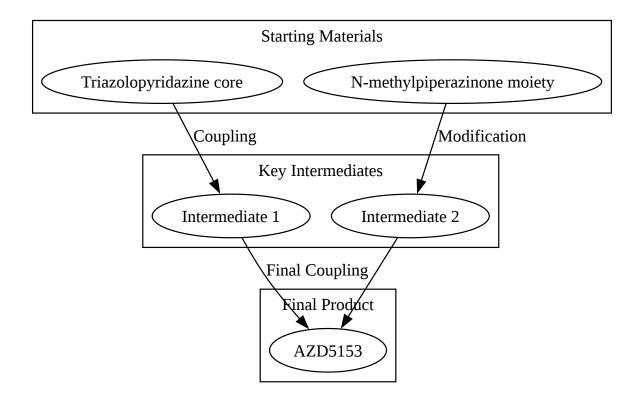


First-generation BET inhibitors, while showing promise, were monovalent, binding to a single bromodomain.[5] The development of **AZD5153** by AstraZeneca represented a significant advancement, with a bivalent design that allows for simultaneous interaction with two bromodomains of BRD4.[3][5] This enhanced avidity was hypothesized to translate into improved potency and superior anti-tumor activity.

Discovery and Synthesis

The discovery of **AZD5153** stemmed from a medicinal chemistry program aimed at optimizing a series of bivalent triazolopyridazine-based BET inhibitors. The chemical structure of **AZD5153** is (R)-4-(2-(4-(1-(3-methoxy-[1][2][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one.[1] The synthesis of **AZD5153** has been described by Bradbury and colleagues. While the full detailed protocol is proprietary, the key reaction scheme is outlined below.

Synthesis Scheme of AZD5153 (Conceptual)



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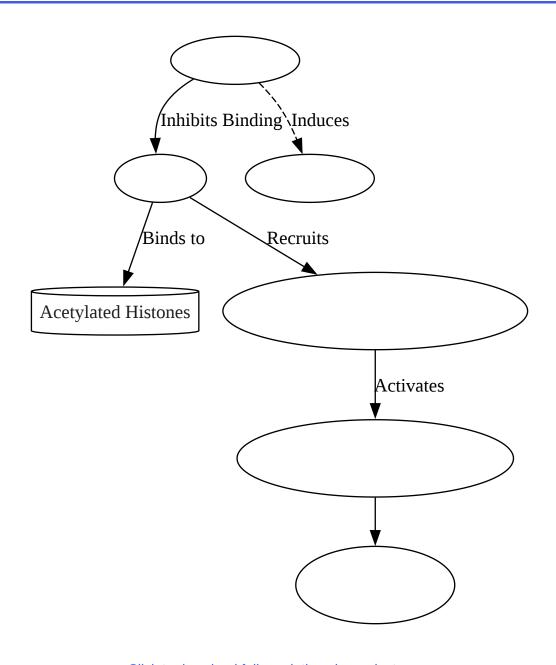
Caption: Conceptual overview of the synthetic route to AZD5153.

Mechanism of Action

AZD5153 functions as a selective and reversible inhibitor of BRD4.[6] Its bivalent nature allows it to bind with high avidity to the acetylated lysine recognition motifs within two bromodomains of the BRD4 protein.[1] This binding event physically displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional regulators necessary for the expression of target genes.[1][3] The downstream consequences of BRD4 inhibition by **AZD5153** include the downregulation of growth-promoting genes, most notably MYC, leading to the induction of apoptosis and the inhibition of tumor cell proliferation.[1][2]

Signaling Pathway of AZD5153 Action





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Caption: AZD5153 inhibits BRD4 binding to histones, disrupting oncogene transcription.

Preclinical Development

AZD5153 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including hematologic malignancies, hepatocellular carcinoma (HCC), and colorectal cancer.[4][5][7]

In Vitro Activity



AZD5153 has shown potent antiproliferative activity against various cancer cell lines. Key quantitative data are summarized in the table below.

Cell Line	Cancer Type	Assay Type	Endpoint	Value	Reference
U2OS	Osteosarcom a	BRD4 Foci Disruption	IC50	1.7 nM	[2]
Multiple Hematologic Cancer Cell Lines	AML, MM, DLBCL	Cell Viability	G150	<150 nM	[5]
HCC Cell Lines (7 lines)	Hepatocellula r Carcinoma	Cell Viability (CellTiter- Glo)	IC50	1-100 μM (range)	[5][7]

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of **AZD5153**. Oral administration of **AZD5153** led to tumor stasis or regression in models of acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[2] In a hepatocellular carcinoma xenograft model, a lipid nanoemulsion formulation of **AZD5153** inhibited tumor growth.[5][8]

Xenograft Model	Cancer Type	Dosing	Outcome	Reference
MV-4-11	Acute Myeloid Leukemia	Oral	Tumor stasis/regression	[2]
Multiple Models	AML, MM, DLBCL	Oral	Tumor stasis/regression	[2]
HCCLM3	Hepatocellular Carcinoma	Intraperitoneal (nanoemulsion)	Inhibition of tumor growth	[5][8]



Clinical Development

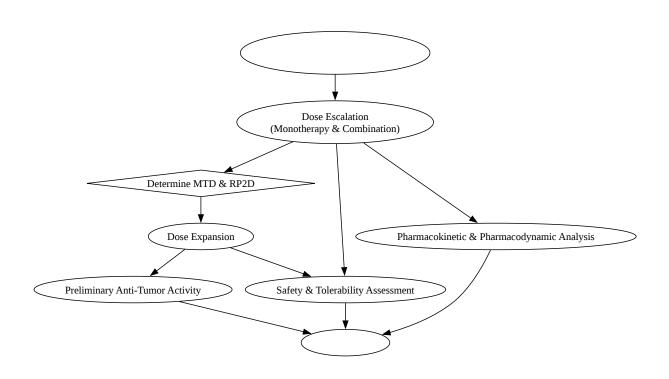
The first-in-human Phase I clinical trial of **AZD5153** (NCT03205176) evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with relapsed or refractory solid tumors and lymphomas.[6][9] The study assessed **AZD5153** as both a monotherapy and in combination with the PARP inhibitor, olaparib.[2][9]

Study Design

The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a dose-expansion phase.[1] Patients received oral **AZD5153** on a continuous daily (QD) or twice-daily (BID) schedule in 21-day cycles.[9]

Clinical Trial Workflow (NCT03205176)





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Caption: Overview of the Phase I clinical trial design for AZD5153.

Pharmacokinetics

AZD5153 exhibited dose-dependent pharmacokinetics with minimal accumulation.[6][10] The time to maximum plasma concentration (Tmax) ranged from 0.5 to 3 hours, with a half-life (t1/2) of approximately 6 hours.[6]



Parameter	Value	Reference
Tmax	0.5 - 3 hours	[6]
t1/2	~6 hours	[6]

Safety and Tolerability

AZD5153 was found to be tolerable as both a monotherapy and in combination with olaparib at the recommended Phase II doses.[6][10] The most common treatment-related adverse events were fatigue, hematologic toxicities (primarily thrombocytopenia), and gastrointestinal events. [2][6][10]

Recommended Phase II Dose (RP2D)

The recommended Phase II doses were determined to be 30 mg once daily or 15 mg twice daily for **AZD5153** monotherapy.[2][10]

Key Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of AZD5153 or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
- Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
 Add CellTiter-Glo® Reagent to each well.
- Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record luminescence using a plate reader.



 Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the luminescence signal against the log of the compound concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

- Cell Lysis: Treat cells with AZD5153 or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BRD4, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

 Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NSG mice).



- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
- Drug Administration: Administer AZD5153 (e.g., by oral gavage or as a formulated nanoemulsion) or vehicle control according to the planned dosing schedule and duration.
- Endpoint: Continue treatment until a predefined endpoint is reached, such as significant tumor growth in the control group or signs of toxicity.
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of AZD5153.

Conclusion

AZD5153 is a novel, potent, and orally bioavailable bivalent BET inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its unique mechanism of action, involving the simultaneous binding to two bromodomains of BRD4, results in enhanced potency. Early clinical data from the Phase I trial have established a tolerable safety profile and a recommended dose for further investigation. The continued development of AZD5153, both as a monotherapy and in combination with other targeted agents, holds promise for the treatment of various malignancies. This technical guide provides a foundational understanding of the discovery and development of AZD5153 for the scientific and drug development community.

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